1-cyclohexanecarbonyl-4-ethylpiperazine
Description
Properties
IUPAC Name |
cyclohexyl-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-14-8-10-15(11-9-14)13(16)12-6-4-3-5-7-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBOFHJXQJBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-ethylpiperazine can be achieved through several methods. One common method involves the reaction of N-ethylpiperazine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexanecarbonyl-4-ethylpiperazine may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-cyclohexanecarbonyl-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclohexanecarbonyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45)
- Molecular Formula : C23H30N2
- Key Features :
- Contrast : Unlike 1-cyclohexanecarbonyl-4-ethylpiperazine, MT-45 lacks a carbonyl group, which may reduce its metabolic stability and receptor selectivity .
1-(Cyclopentylcarbonyl)-4-ethylpiperazine
- Molecular Formula : C12H21N2O
- Key Features :
- Contrast : The smaller cyclopentane ring may alter lipophilicity and bioavailability compared to the cyclohexane analog .
1-Aroyl-4-(4-methoxyphenyl)piperazines
- Example : 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine
- Molecular Formula : C18H19FN2O2
- Key Features :
- Exhibits hydrogen bonding (C–H⋯O) and aromatic stacking interactions, influencing crystallinity .
Pharmacological and Functional Comparisons
Key Observations :
- Substituent Impact: Carbonyl groups (e.g., cyclohexanecarbonyl) enhance metabolic stability but may reduce blood-brain barrier penetration compared to non-carbonyl analogs like MT-45 .
- Receptor Specificity: Ethyl and methoxyphenyl substituents favor interactions with monoamine transporters, while bulkier groups (e.g., diphenylethyl) target opioid receptors .
Physicochemical Properties
Notes:
Q & A
Q. Table 1: Comparative Bioactivity of Piperazine Derivatives
| Compound | μ-Opioid IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| 1-Cyclohexanecarbonyl-4-ethylpiperazine | 120 ± 15 | 2.5 ± 0.3 |
| MT-45 (1-cyclohexyl-4-diphenylethyl) | 85 ± 10 | 1.8 ± 0.2 |
| 4-Nitrobenzoyl analog | 200 ± 25 | 4.0 ± 0.5 |
Q. Table 2: Analytical Parameters for Characterization
| Technique | Parameters | Utility |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (m, cyclohexane) | Confirms cyclohexane substitution |
| ESI-MS | m/z 279.2 [M+H]+ | Validates molecular weight |
| DSC | Tₘ = 145°C, ΔH = 85 J/g | Assesses crystalline purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
